Cannabidiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cannabidiol is a prominent phytocannabinoid found in the Cannabis plant, particularly in hemp varieties. It is classified chemically as a terpenophenolic compound, with the molecular formula and a molar mass of approximately 314.469 g/mol. Cannabidiol is typically a colorless crystalline solid at room temperature, exhibiting a melting point of 66 °C and boiling points ranging from 160 to 180 °C . Unlike its psychoactive counterpart, Δ9-tetrahydrocannabinol, cannabidiol does not produce intoxicating effects and has gained significant attention for its potential therapeutic benefits, including anti-inflammatory, analgesic, and anxiolytic properties.

Cannabidiol exhibits a range of biological activities that contribute to its therapeutic potential. Studies have shown that cannabidiol interacts with various receptors in the body, including cannabinoid receptors CB1 and CB2, although it does not bind directly to them like Δ9-tetrahydrocannabinol. Instead, cannabidiol acts as an allosteric modulator of these receptors . Furthermore, it has demonstrated efficacy in inhibiting voltage-dependent sodium and potassium channels, which may influence neural excitability . Clinical trials indicate that cannabidiol can reduce anxiety and seizures in certain populations, particularly in treatment-resistant epilepsy .

Cannabidiol can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting cannabidiol from the Cannabis plant using solvents like ethanol or supercritical carbon dioxide.

- Chemical Synthesis: Laboratory synthesis of cannabidiol can be achieved through various chemical pathways, including the acid-catalyzed conversion from cannabidiolic acid or through synthetic routes involving different precursors .

- Biosynthesis: In plants, cannabidiol is produced via the enzymatic conversion of cannabigerolic acid by specific synthases during the metabolic pathway of cannabinoid biosynthesis .

These methods allow for the production of high-purity cannabidiol suitable for research and therapeutic applications.

Cannabidiol has a wide array of applications across various fields:

- Medical Use: Cannabidiol is utilized in treating conditions such as epilepsy (notably Lennox-Gastaut syndrome), anxiety disorders, chronic pain, and inflammation.

- Cosmetics: Due to its anti-inflammatory properties, cannabidiol is increasingly incorporated into skincare products aimed at reducing acne and skin irritation.

- Food Industry: Cannabidiol is added to food products and beverages for its purported health benefits.

- Pharmaceuticals: Cannabidiol has been formulated into prescription medications like Epidiolex for seizure management.

Research indicates that cannabidiol interacts with several drugs metabolized by cytochrome P450 enzymes. It has been shown to inhibit enzymes such as CYP3A4 and CYP2C19, which can affect the metabolism of other medications . Additionally, studies suggest that cannabidiol may alter the pharmacokinetics of certain drugs like clobazam, necessitating careful monitoring when co-administered with other medications .

Cannabidiol shares structural similarities with several other cannabinoids. Here are some notable compounds for comparison:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Δ9-Tetrahydrocannabinol | Similar backbone | Psychoactive effects; widely studied for recreational use |

| Cannabigerol | Similar structure | Non-psychoactive; potential anti-inflammatory properties |

| Cannabichromene | Similar core structure | Exhibits anti-inflammatory effects; less studied than CBD |

| Cannabidivarin | Homologous variant | Non-psychoactive; potential therapeutic effects similar to CBD |

| Cannabidiolic Acid | Precursor to CBD | Acidic form; non-psychoactive; converted into CBD upon decarboxylation |

Cannabidiol's unique profile lies in its non-psychoactive nature combined with a broad spectrum of therapeutic effects, making it distinct among cannabinoids.

Ancient Medical Applications

Cannabis sativa has been utilized in traditional medicine for millennia, with documented evidence spanning ancient civilizations. In China, the Shen Nong Ben Cao Jing (circa 2737 BCE) listed cannabis for treating pain, inflammation, and mental health disorders. Egyptian medical papyri (e.g., Ebers Papyrus, 1550 BCE) describe cannabis-based treatments for eye diseases and topical inflammation. In India, the Rig Veda (1400 BCE) associated cannabis with ritual practices and medicinal properties, including antiseptic and anti-inflammatory effects.

Regional Variations in Use

The plant’s dual roles as a fiber crop and psychoactive agent led to divergent uses across cultures. In Europe, Pliny the Elder (23–79 CE) noted its antalgic properties, while Dioscorides documented root decoctions for arthritis. By the 10th century CE, Persian physicians like al-Majusi employed cannabis leaf juice for epilepsy, a practice later echoed in medieval Arabic texts.

Transition to Modern Pharmacology

By the 19th century, Cannabis extracts entered Western medicine, with physicians like William O’Shaughnessy documenting its efficacy in treating cholera and tetanus. However, the non-psychoactive nature of CBD remained unexplored until its isolation in the 20th century.

Isolation and Structural Elucidation of Cannabidiol (1940–Present)

Early Chemical Research

Cannabidiol (CBD) was first isolated in 1940 by Roger Adams and colleagues from “Minnesota wild hemp” (Cannabis sativa) as a bis(3,5-dinitrobenzoate) ester. The initial work focused on identifying major cannabinoids, with cannabinol (CBN) and CBD being among the first purified compounds. Structural elucidation lagged due to limited analytical techniques, but Adams’ team recognized CBD’s distinct chemical profile.

Mechoulam’s Breakthroughs

In the 1960s, Raphael Mechoulam’s laboratory at Hebrew University resolved CBD’s stereochemistry through nuclear magnetic resonance (NMR) and synthetic chemistry. His work demonstrated that CBD lacks psychoactive properties, contrasting with Δ⁹-tetrahydrocannabinol (THC). Key milestones include:

- 1963: Absolute configuration of CBD established via synthesis.

- 1970: Confirmation that CBD and THC represent distinct cannabinoid pathways.

| Year | Event | Key Researchers |

|---|---|---|

| 1940 | CBD isolated as bis(3,5-dinitrobenzoate) | Roger Adams |

| 1963 | CBD stereochemistry determined via NMR | Raphael Mechoulam |

| 1970 | Non-psychoactive nature confirmed | Mechoulam et al. |

Modern Analytical Advances

Contemporary methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, enable precise quantification of CBD in extracts. These tools have facilitated studies on CBD’s biosynthesis and interaction with the endocannabinoid system.

Evolutionary Biology of Cannabinoid Synthesis in Cannabaceae

Origins of Cannabis

Genomic studies suggest Cannabis sativa originated in low-latitude regions of Asia, with domestication driven by fiber and psychoactive traits. Wild populations likely existed in the Tibetan Plateau, while cultivated strains diverged into drug-type (high THC) and fiber-type (high CBD) varieties.

Genetic Basis of Cannabinoid Synthesis

Cannabinoids are synthesized via a conserved pathway involving:

- Olivetolic acid (OLA): Derived from polyketide and isoprenoid precursors.

- Cannabigerolic acid (CBGA): Aromatic prenylation of OLA.

- THCA/CBDA/CBCA: Oxidative cyclization of CBGA by cannabinoid synthases.

| Cannabinoid | Synthase | Genomic Location | Function |

|---|---|---|---|

| THCA | THCAS | Chr. 7 (syntenic block) | Psychoactive Δ⁹-THC precursor |

| CBDA | CBDAS | Chr. 7 (syntenic block) | Non-psychoactive CBD precursor |

| CBCA | CBCAS | Chr. 7 (syntenic block) | CBC synthesis |

Evolution of Cannabinoid Synthases

Phylogenetic analyses reveal that cannabinoid oxidocyclases (e.g., THCAS, CBDAS) evolved from Berberine bridge enzyme-like (BBE-like) genes in the Cannabaceae family. These genes underwent tandem duplication and neofunctionalization, enabling the production of chemically distinct cannabinoids.

Selective Pressures and Domestication

Drug-type Cannabis cultivars retain functional THCAS alleles, while fiber-type strains favor CBDAS. Genomic studies indicate low diversity in cannabinoid synthase regions, reflecting strong artificial selection for specific traits.

Molecular Structure and Stereochemical Configuration of Cannabidiol

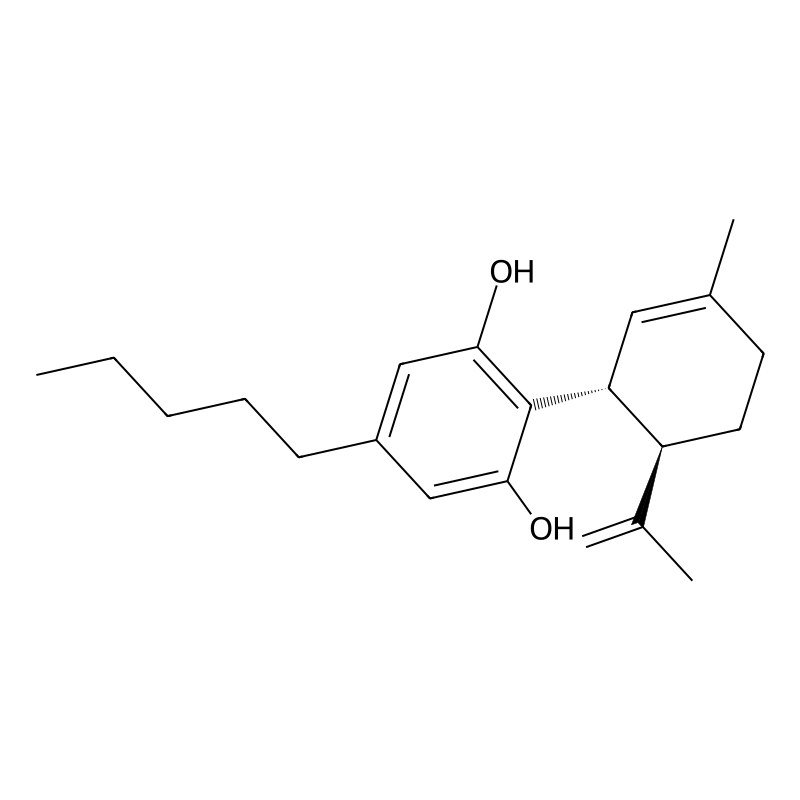

Cannabidiol represents a distinctive twenty-one carbon terpenophenolic compound characterized by its unique molecular architecture and specific stereochemical configuration [1] [2]. The molecular formula of cannabidiol is C₂₁H₃₀O₂, corresponding to a molecular weight of 314.46 g/mol [1] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol [1].

The structural elucidation of cannabidiol presented significant challenges during early cannabinoid research, particularly regarding its stereochemical configuration. Initial investigations by Adams revealed that cannabidiol possessed pronounced optical activity with [α]²⁷ᴅ of -125° in ethanol, confirming its chiral nature and distinguishing it from the achiral cannabinol [4]. This discovery established cannabidiol as a chiral molecule possessing asymmetric elements, which had profound implications for both structural determination and synthetic approaches [4].

The definitive stereochemical configuration was established through nuclear magnetic resonance spectroscopy studies conducted by Mechoulam, who correctly identified the trans stereochemistry scaffold of cannabidiol [4] [5]. The absolute configuration was determined to be (1R,6R)-trans, confirmed through comprehensive nuclear magnetic resonance chemical shift and coupling constant measurements [4] [5]. Subsequent X-ray crystallographic analysis provided unequivocal structural confirmation, revealing that two independent conformational forms of cannabidiol exist, differing primarily in the conformation of the pentyl side chain [5].

The three-dimensional architecture of cannabidiol demonstrates that the aromatic ring and terpene ring are positioned almost perpendicular to each other, with the two conformers linked through hydrogen bonding between hydroxyl moieties [5]. This spatial arrangement contributes significantly to the compound's distinctive pharmacological properties compared to its structural isomers [2].

Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts that distinguish cannabidiol from related cannabinoids. The compound exhibits specific resonances in the aromatic region between 3-7 parts per million, while alkyl protons appear in the high field region of 0-3 parts per million [6]. The resorcinol moiety contributes distinctive phenolic proton signals, while the terpene backbone provides characteristic olefinic and aliphatic resonances [6] [7].

Table 1: Molecular and Stereochemical Properties of Cannabidiol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₀O₂ | [1] [2] |

| Molecular Weight (g/mol) | 314.46 | [1] [3] |

| IUPAC Name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | [1] |

| Stereochemical Configuration | (1R,6R)-trans configuration | [4] [5] |

| Optical Activity [α]D | -125° (c = 0.45 in ethanol) | [4] [3] |

| Melting Point (°C) | 62-63 | [3] |

| Boiling Point (°C) | 187-190 (at 2 mmHg) | [3] |

| Density (g/cm³) | 1.040 | [3] |

| Refractive Index (nD20) | 1.5404 | [3] |

| Solubility in Ethanol (mM) | 75 | [3] |

| LogP Value | 6.600 | [3] |

Olivetolic Acid Cyclase in Cannabinoid Precursor Synthesis

Olivetolic acid cyclase represents a critical enzyme in the cannabinoid biosynthetic pathway, functioning as the sole characterized plant polyketide cyclase involved in cannabinoid precursor formation [8] [9]. This enzyme, designated with the systematic name 3,5,7-trioxododecanoyl-CoA CoA-lyase (2,4-dihydroxy-6-pentylbenzoate-forming) and classified under EC 4.4.1.26, catalyzes the essential cyclization reaction that converts linear polyketide intermediates into olivetolic acid [10].

The discovery of olivetolic acid cyclase resolved a longstanding puzzle in cannabinoid biosynthesis research. Previous investigations of type III polyketide synthase from cannabis trichomes demonstrated that this enzyme alone could not synthesize olivetolic acid, instead producing olivetol and various α-pyrones as catalytic byproducts [8] [9] [11]. The identification of olivetolic acid cyclase through transcriptome analysis of cannabis glandular trichomes revealed that polyketide synthesis requires the cooperative action of both tetraketide synthase and olivetolic acid cyclase [8] [9].

Olivetolic acid cyclase is characterized as a dimeric α+β barrel protein with a molecular mass of approximately 12 kilodaltons, comprising 101 amino acids [9]. The enzyme exhibits structural similarity to polyketide cyclases from Streptomyces species, demonstrating unexpected evolutionary parallels between plant and bacterial polyketide biosynthesis [8] [9]. This structural homology suggests conservation of catalytic mechanisms across diverse biological systems [12] [13].

The catalytic mechanism of olivetolic acid cyclase involves a C2-C7 intramolecular aldol condensation reaction with carboxylate retention [8] [9]. The enzyme specifically acts upon the linear tetraketide-CoA intermediate produced by tetraketide synthase, facilitating cyclization to form olivetolic acid while retaining the carboxyl functionality essential for subsequent enzymatic transformations [9] [11]. This mechanism distinguishes olivetolic acid cyclase from typical type III polyketide synthases that typically undergo decarboxylative cyclization [9].

Expression analysis demonstrates that olivetolic acid cyclase transcript levels are highest in glandular trichomes and female flowers, paralleling the expression patterns of other cannabinoid pathway enzymes [9] [11]. Both tetraketide synthase and olivetolic acid cyclase lack predicted signal peptides and are localized to the cytoplasm when transiently expressed in Nicotiana benthamiana leaves [9].

Functional reconstitution studies in yeast have demonstrated the essential role of olivetolic acid cyclase in olivetolic acid biosynthesis. Yeast cultures expressing both tetraketide synthase and olivetolic acid cyclase produced olivetolic acid when fed sodium hexanoate, while cultures expressing tetraketide synthase alone yielded only trace amounts [9]. This experimental evidence confirms the absolute requirement for olivetolic acid cyclase in the cannabinoid biosynthetic pathway [11].

Table 2: Olivetolic Acid Cyclase Properties and Function

| Property | Value | Reference |

|---|---|---|

| Enzyme Classification | Olivetolic Acid Cyclase | [8] [10] |

| EC Number | EC 4.4.1.26 | [10] |

| Systematic Name | 3,5,7-trioxododecanoyl-CoA CoA-lyase (2,4-dihydroxy-6-pentylbenzoate-forming) | [10] |

| Molecular Mass (kDa) | 12 | [9] |

| Protein Structure | Dimeric α+β barrel (DABB) protein | [8] [9] |

| Catalytic Mechanism | C2-C7 intramolecular aldol condensation with carboxylate retention | [8] [9] |

| Substrate | 3,5,7-trioxododecanoyl-CoA | [10] |

| Product | Olivetolic acid + CoA | [10] |

| Expression Location | Glandular trichomes | [9] [11] |

| Structural Similarity | Streptomyces polyketide cyclases | [8] [9] |

Enzymatic Cyclization Mechanisms: Cannabidiolic Acid Synthase versus Tetrahydrocannabinolic Acid Synthase

The enzymatic cyclization mechanisms catalyzed by cannabidiolic acid synthase and tetrahydrocannabinolic acid synthase represent divergent pathways that determine the specific cannabinoid products formed from the common precursor cannabigerolic acid [14] [15] [16]. Both enzymes belong to the berberine bridge enzyme family and utilize flavin adenine dinucleotide as a covalently bound cofactor, yet they catalyze distinct stereochemical transformations that result in structurally different products [16] [17].

Cannabidiolic acid synthase, classified under EC 1.21.3.8, catalyzes the stereospecific oxidative cyclization of cannabigerolic acid to produce cannabidiolic acid [14] [15]. The enzyme exhibits a molecular mass of 74 kilodaltons and demonstrates optimal activity at pH 5.0 [14] [15]. Kinetic analysis reveals that cannabidiolic acid synthase displays a Michaelis constant of 0.206 millimolar and a catalytic rate constant of 0.19 s⁻¹ when utilizing cannabigerolic acid as substrate [15]. The enzyme can also accommodate cannabinerolic acid as an alternative substrate, although with reduced catalytic efficiency characterized by a kcat value of 0.03 s⁻¹ [15].

The catalytic mechanism of cannabidiolic acid synthase does not require external coenzymes, molecular oxygen, hydrogen peroxide, or metal ion cofactors for the oxidocyclization reaction [15]. This observation indicates that cannabidiolic acid synthase functions neither as an oxygenase nor as a peroxidase, and the enzymatic cyclization does not proceed through oxygenated intermediates [15]. Instead, the enzyme facilitates direct cyclization through internal rearrangement of the monoterpene moiety of cannabigerolic acid [16].

Tetrahydrocannabinolic acid synthase catalyzes the oxidative cyclization of cannabigerolic acid to produce tetrahydrocannabinolic acid through a fundamentally different mechanism [18] [17]. This enzyme utilizes flavin adenine dinucleotide as a cofactor to facilitate the oxidative cyclization of the monoterpene moiety, requiring molecular oxygen for the regeneration of the flavin adenine dinucleotide cofactor and releasing equimolar amounts of hydrogen peroxide [17]. The overall reaction follows the stoichiometry: cannabigerolic acid + O₂ → tetrahydrocannabinolic acid + H₂O₂ [17].

The structural basis for the distinct cyclization mechanisms has been elucidated through crystal structure analysis of tetrahydrocannabinolic acid synthase [17]. The enzyme exhibits a tertiary structure divided into two domains, with flavin adenine dinucleotide positioned between the domains and covalently bound to histidine 114 and cysteine 176 [17]. The catalytic mechanism involves hydride transfer from cannabigerolic acid to reduce flavin adenine dinucleotide, concurrent with deprotonation of a hydroxyl group by a tyrosine residue [17].

Despite their functional differences, cannabidiolic acid synthase and tetrahydrocannabinolic acid synthase share remarkable structural similarity, with 83.9% sequence identity across their 544-amino acid overlap region [16] [19]. This high degree of sequence conservation suggests a recent evolutionary divergence and indicates that subtle structural differences account for the distinct cyclization mechanisms [16]. Both enzymes are expressed specifically in the secretory cells of glandular trichomes and are secreted into the storage cavity [18].

Comparative analysis of enzymatic properties reveals that both synthases require the carboxyl group of cannabigerolic acid for catalytic activity, as neither enzyme exhibits activity against the decarboxylated cannabigerol [15] [17]. This substrate specificity ensures that the acidic forms of cannabinoids are produced in planta, which subsequently undergo non-enzymatic decarboxylation to yield the neutral cannabinoids [20].

Table 3: Comparison of Cannabidiolic Acid Synthase and Tetrahydrocannabinolic Acid Synthase

| Property | CBDA Synthase | THCA Synthase | Reference |

|---|---|---|---|

| Enzyme Classification | Cannabidiolic Acid Synthase | Tetrahydrocannabinolic Acid Synthase | [14] [15] [16] |

| EC Number | EC 1.21.3.8 | Not specified | [14] |

| Molecular Mass (kDa) | 74 | 74 (including glycosylation) | [15] [17] |

| Protein Family | Berberine bridge enzyme family | Berberine bridge enzyme family | [16] [17] |

| FAD Binding | Covalently bound FAD | Covalently bound FAD | [16] |

| Substrate | Cannabigerolic acid | Cannabigerolic acid | [14] [15] |

| Product | Cannabidiolic acid | Tetrahydrocannabinolic acid | [14] [15] |

| Optimal pH | 5.0 | Not specified | [14] |

| Km Value (mM) | 0.206 | Not specified in sources | [15] |

| kcat Value (s⁻¹) | 0.19 | Not specified in sources | [15] |

| Sequence Similarity | 83.9% with THCA synthase | 83.9% with CBDA synthase | [19] |

| Catalytic Mechanism | Stereospecific oxidative cyclization | Oxidative cyclization of monoterpene moiety | [15] [17] |

Heterologous Expression Systems for Cannabinoid Biosynthesis

The development of heterologous expression systems for cannabinoid biosynthesis represents a significant advancement in biotechnology, offering sustainable and controllable alternatives to plant-based production methods [21] [22]. The identification and characterization of cannabinoid biosynthetic enzymes have enabled the reconstruction of complete metabolic pathways in various microbial hosts, facilitating the production of specific cannabinoids independent of cannabis cultivation [22] [23].

Saccharomyces cerevisiae has emerged as the most promising heterologous host for cannabinoid production due to its well-established genetic tools, superior capacity for plant protein expression, and efficient post-translational modification systems [21] [22]. The yeast possesses robust capabilities for geranyl pyrophosphate engineering and acetyl-CoA pool manipulation, both essential for cannabinoid precursor synthesis [21]. Successful implementations include the production of tetrahydrocannabinolic acid and cannabidiolic acid through engineered metabolic pathways that incorporate olivetolic acid synthesis, geranyl pyrophosphate accumulation, and cannabinoid synthase expression [21] [24].

The engineering of Saccharomyces cerevisiae for cannabinoid production requires coordinated optimization of multiple metabolic modules. Enhanced geranyl pyrophosphate production has been achieved through overexpression of geranyl pyrophosphate synthase and metabolic engineering to redirect carbon flux toward isoprenoid biosynthesis [21] [23]. Olivetolic acid production necessitates the expression of both tetraketide synthase and olivetolic acid cyclase, along with engineering of hexanoic acid precursor pathways [21] [23]. The integration of aromatic prenyltransferases and cannabinoid synthases completes the biosynthetic pathway, enabling production of specific cannabinoid acids [21].

Komagataella phaffii, formerly Pichia pastoris, represents another viable heterologous expression platform, particularly advantageous for the production of secreted proteins [21] [22]. This methylotrophic yeast has demonstrated successful expression of tetrahydrocannabinolic acid synthase, with the recombinant enzyme exhibiting catalytic activity for the bioconversion of cannabigerolic acid to tetrahydrocannabinolic acid [21]. The expression system utilizes the methanol-inducible alcohol oxidase promoter, allowing precise control of protein production [21].

Yarrowia lipolytica, an oleaginous yeast, has shown particular promise for olivetolic acid production due to its enhanced capacity for fatty acid metabolism and lipid accumulation [25] [21]. The naturally high acetyl-CoA pools in this organism provide favorable conditions for polyketide synthesis, while genetic engineering approaches have achieved over 83-fold increases in olivetolic acid production through pathway optimization [25]. This system demonstrates the potential for scalable production of cannabinoid precursors using oleaginous microorganisms [25].

Escherichia coli presents certain limitations for cannabinoid biosynthesis despite its extensive genetic tools and well-characterized physiology [21]. The primary constraints include the absence of post-translational modification systems required for proper folding of cannabinoid synthases, which contain disulfide bonds and N-glycosylation sites [21]. Additionally, the expression of integral membrane proteins such as aromatic prenyltransferases proves challenging in prokaryotic systems [21].

The selection of appropriate heterologous hosts requires consideration of multiple factors, including precursor availability, enzyme expression capabilities, and metabolic engineering potential [21] [22]. All cannabinoid precursors derive from acetyl-CoA, necessitating strategies to enhance cytosolic acetyl-CoA pools for optimal production [21]. Recent advances in metabolic engineering have demonstrated methods to rewire central carbon metabolism in Saccharomyces cerevisiae, significantly improving acetyl-CoA availability and pathway efficiency [21].

Successful heterologous production has been demonstrated for various rare cannabinoids that are difficult to obtain from natural sources [24]. Engineered Saccharomyces cerevisiae strains have produced C1-substituted tetrahydrocannabiorcolic acid and C7-substituted tetrahydrocannabiphorolic acid, demonstrating the versatility of microbial platforms for cannabinoid diversification [24]. These achievements highlight the potential for synthetic biology approaches to access novel cannabinoid structures not readily available from cannabis plants [24].

Table 4: Heterologous Expression Systems for Cannabinoid Biosynthesis

| Host Organism | Genetic Tools | Plant Protein Expression | Post-translational Modifications | GPP Engineering | Hexanoic Acid Production | Successful Applications | Reference |

|---|---|---|---|---|---|---|---|

| Saccharomyces cerevisiae | +++ | ++ | ++ | +++ | ++ | THCA, CBDA production | [21] [22] |

| Komagataella phaffii (Pichia pastoris) | + | +++ | ++ | + | Not established | THCA synthase expression | [21] [22] |

| Escherichia coli | +++ | + | – | ++ | + | Limited success | [21] |

| Yarrowia lipolytica | + | ++ | ++ | + | ++ | Olivetolic acid production | [25] [21] |

| Kluyveromyces marxianus | ++ | ++ | ++ | Not established | ++ | Hexanoic acid production | [21] |

The enhancement of cannabidiol oral bioavailability represents a critical challenge in pharmaceutical development, given that conventional formulations exhibit exceptionally low bioavailability of approximately 6% [1] [2]. This limitation stems from cannabidiol's high lipophilicity (logP 6.3), poor water solubility (12.6 mg/L), and extensive first-pass hepatic metabolism [3] [4]. Advanced delivery systems, particularly nanoemulsions and liposomal formulations, have emerged as promising strategies to overcome these pharmacokinetic barriers.

Nanoemulsion Formulations

Nanoemulsion systems demonstrate superior bioavailability enhancement compared to conventional formulations through multiple mechanisms. The UltraShear nanoemulsion technology developed by Pressure BioSciences achieved remarkable bioavailability improvements, with oral bioavailability reaching 18.6% at 6 hours and 25.4% at 24 hours [1]. This represents a 3-4 fold increase over conventional oil-based formulations. The nanoemulsion formulation containing vitamin E acetate, ethanol, Tween-20, and distilled water (1.7/3.8/70/24.5, w/w%) demonstrated particle sizes of 35.3 ± 11.8 nm and significantly reduced time to maximum concentration (Tmax) from 8.0 to 2.4 hours [2].

The bioavailability enhancement mechanisms in nanoemulsions include increased surface area for dissolution, enhanced gastrointestinal absorption, and potential lymphatic uptake bypassing first-pass metabolism. Nanoemulsions with particle sizes below 100 nm facilitate superior contact with absorptive cells and can enter the bloodstream more rapidly than conventional formulations [5] [6]. Studies demonstrate that nanoemulsion bioavailability can exceed 50% compared to the typical 10-20% of traditional cannabidiol products [5].

Liposomal Delivery Systems

Liposomal formulations provide controlled release characteristics and enhanced bioavailability through encapsulation of cannabidiol within phospholipid bilayers. Core-shell nanoliposomes synthesized using lecithin as a covering agent demonstrate 100% water solubility and controlled release behavior, with dissolution rates 2-fold and 1.3-fold higher at duodenal conditions compared to buccal and stomach environments [7]. The liposomal systems exhibit size distributions centered at 84.7 nm with excellent stability characteristics [7].

The self-emulsifying drug delivery system (SEDDS) approach in powder form demonstrates particularly promising results. The THC/CBD-SE Powder achieved 2.3-fold increased bioavailability for cannabidiol and 2.9-fold for tetrahydrocannabinol compared to oil-based formulations [8]. This system exhibits rapid onset with Tmax for 7-hydroxy-cannabidiol reduced from 4.68 hours to 1.11 hours [8].

Comparative Analysis

Nanostructured lipid carriers (NLCs) prepared through hot homogenization methods demonstrate 27% oral bioavailability, representing more than a 4-fold increase compared to conventional formulations [9]. The enhanced bioavailability results from improved dissolution rates, increased surface area, and potential diversion of absorption from portal circulation to lymphatic pathways [9].

The choice between nanoemulsion and liposomal systems depends on specific therapeutic requirements. Nanoemulsions typically provide faster onset and higher peak concentrations, while liposomal systems offer sustained release and improved stability. Both systems demonstrate significant advantages over conventional formulations in terms of bioavailability enhancement and reduced inter-individual variability [8] [10].

Cytochrome P450-Mediated Metabolism (CYP3A4, CYP2C19)

Cannabidiol undergoes extensive hepatic metabolism through multiple cytochrome P450 enzymes, with CYP3A4 and CYP2C19 serving as the primary metabolic pathways [11] [12]. The metabolic fate of cannabidiol involves complex enzymatic processes that generate both active and inactive metabolites, significantly influencing its pharmacokinetic profile and therapeutic effects.

CYP2C19-Mediated Metabolism

CYP2C19 represents the predominant enzyme responsible for cannabidiol 7-hydroxylation, forming the pharmacologically active metabolite 7-hydroxy-cannabidiol (7-OH-CBD) [11] [12]. This enzyme demonstrates high selectivity for the 7-position hydroxylation, with correlation studies showing strong associations (r=0.835, p<0.001) between S-mephenytoin 4'-hydroxylation activity and cannabidiol 7-hydroxylation [13]. The formation of 7-OH-CBD is critical as this metabolite exhibits equipotent activity compared to the parent compound [11].

Inhibition studies using selective CYP2C19 inhibitors such as (+)-N-3-benzylnirvanol demonstrate significant reductions in 7-OH-CBD formation, confirming the primary role of this enzyme [12]. The polymorphic nature of CYP2C19 introduces considerable inter-individual variability in cannabidiol metabolism, although 7-OH-CBD formation correlates more strongly with phenotypic CYP2C19 activity than with genotype [12].

CYP3A4-Mediated Metabolism

CYP3A4 contributes approximately 54% to overall cannabidiol metabolic clearance, primarily through oxidation at sites other than the 7-position [12] [13]. This enzyme catalyzes the formation of multiple metabolites including 6α-hydroxy-cannabidiol, 6β-hydroxy-cannabidiol, and 4″-hydroxy-cannabidiol [13]. The broad substrate specificity of CYP3A4 results in extensive metabolic transformation, with ketoconazole inhibition studies demonstrating profound decreases in 6α-OH-CBD formation [12].

The high abundance of CYP3A4 in hepatic and intestinal tissues contributes significantly to the first-pass metabolism of orally administered cannabidiol [14]. Competitive inhibition studies reveal IC50 values of 11.7 μM for CYP3A4, indicating potent inhibitory effects that may result in clinically significant drug-drug interactions [15].

CYP2C9 Secondary Pathway

CYP2C9 plays a secondary but significant role in cannabidiol metabolism, contributing approximately 15% to overall clearance [12]. This enzyme demonstrates capability for 7-hydroxylation, particularly in individuals with moderate to low CYP2C19 activity [12]. The involvement of CYP2C9 becomes more prominent when CYP2C19 activity is compromised, suggesting a compensatory metabolic pathway [11].

Metabolite Formation and Clearance

The sequential metabolism of cannabidiol involves initial hydroxylation by cytochrome P450 enzymes followed by oxidation to carboxylic acid metabolites. The formation of 7-carboxy-cannabidiol (7-COOH-CBD), the major circulating metabolite, occurs through NAD+-dependent cytosolic enzymes, particularly aldehyde dehydrogenases (ALDH), rather than exclusively through P450-mediated pathways [16]. This two-step process involves initial formation of an aldehyde intermediate followed by oxidation to the carboxylic acid metabolite [16].

Inhibitory Effects and Drug Interactions

Cannabidiol demonstrates potent inhibitory effects on multiple CYP enzymes, with CYP2C19 and CYP3A4 being particularly susceptible. The competitive inhibition of CYP2C19 (Ki = 1.00 μM) and CYP3A4 (Ki = 6.14 μM) suggests potential for significant drug-drug interactions [15]. These inhibitory effects may result in elevated plasma concentrations of co-administered medications metabolized by these enzymes, necessitating careful consideration in polypharmacy scenarios [17].

Enterohepatic Recirculation and Plasma Protein Binding Dynamics

The pharmacokinetic behavior of cannabidiol is significantly influenced by enterohepatic recirculation processes and extensive plasma protein binding, which collectively determine the drug's distribution, duration of action, and elimination characteristics [18] [19].

Enterohepatic Recirculation Mechanisms

Cannabidiol undergoes extensive biliary excretion, with conjugated metabolites representing the primary forms eliminated through bile [18]. High concentrations of cannabidiol metabolites, particularly 7-carboxy-cannabidiol glucuronide (7-COOH-CBD-gluc), are found in bile samples, with concentrations ranging from 139-21,275 ng/mL [18]. The glucuronidation process involves UDP-glucuronosyltransferase enzymes, primarily UGT1A9 and UGT2B7, which conjugate cannabidiol and its metabolites to enhance water solubility for biliary excretion [12].

The enterohepatic circulation of cannabidiol contributes significantly to its prolonged elimination half-life and sustained plasma concentrations. Studies indicate that up to 10-15% of the cannabidiol dose undergoes enterohepatic recirculation, similar to patterns observed with tetrahydrocannabinol [20] [21]. This recirculation process results in secondary peaks in plasma concentration-time profiles, particularly noticeable 4-8 hours after administration [8].

The slow release from lipid storage compartments and significant enterohepatic circulation contribute to the long terminal half-life of cannabidiol, reported to be greater than 4 days in chronic users [21]. This extended half-life has important implications for dosing regimens and potential accumulation with repeated administration [22].

Plasma Protein Binding Characteristics

Cannabidiol exhibits exceptionally high plasma protein binding, with studies demonstrating binding percentages exceeding 95% under physiological conditions [19] [23]. The primary binding proteins include human serum albumin, lipoproteins, and gamma-globulins, each contributing to the overall protein binding profile [19] [24].

Human Serum Albumin Binding

Human serum albumin (HSA) represents the primary plasma protein for cannabidiol binding, with binding affinity studies revealing 97.4% binding to albumin [19]. The binding occurs predominantly at site II (domain III) of albumin, with binding affinity constants of 1.8 × 10⁻⁵ M [24]. Molecular docking studies suggest that cannabidiol and warfarin bind to different sites on albumin, indicating independent binding mechanisms that reduce the potential for displacement interactions [24].

The albumin binding exhibits temperature-dependent characteristics, with binding occurring through exothermic interactions (enthalpy: -9.3 × 10⁴ kcal/mol) [24]. The binding stoichiometry approximates 1:1 for cannabidiol-albumin interactions, indicating single-site binding under physiological conditions [24].

Non-linear Protein Binding

A critical pharmacokinetic consideration is the non-linear nature of cannabidiol protein binding at high concentrations. Studies demonstrate that the unbound fraction increases more than 2-fold at concentrations exceeding 300 μg/mL compared to lower concentrations [19]. At high concentrations (300-400 μg/mL), the unbound fraction ranges from 10.7% to 11.8%, compared to approximately 5% at lower concentrations [19].

This non-linearity has significant implications for dose-dependent pharmacokinetics, particularly at therapeutic doses where saturation of binding sites may occur [19]. The increased free fraction at higher concentrations may result in disproportionate increases in pharmacological effects and potential toxicity [19].

Lipoprotein Binding

Lipoproteins contribute significantly to cannabidiol binding, with the drug demonstrating >95% binding primarily to lipoproteins [23]. This binding pattern reflects the highly lipophilic nature of cannabidiol and its affinity for lipid-rich environments. The lipoprotein binding may influence tissue distribution, particularly to highly vascularized tissues such as brain, liver, and adipose tissue [23].

Clinical Implications

The extensive protein binding of cannabidiol results in only 1-5% of the total drug concentration being available in the free, pharmacologically active form [19] [23]. This characteristic has important implications for drug efficacy, dosing requirements, and potential drug-drug interactions. Changes in protein binding due to disease states, drug interactions, or genetic factors may significantly alter the pharmacokinetic profile and therapeutic response to cannabidiol [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Epidyolex is indicated for use as adjunctive therapy of seizures associated with Lennox Gastaut syndrome (LGS) or Dravet syndrome (DS), in conjunction with clobazam, for patients 2 years of age and older.

Epilepsy with myoclonic atonic seizures

Treatment of seizures associated with Dravet Syndrome (DS), Treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), Treatment of seizures associated with Tuberous Sclerosis Complex (TSC)

Treatment of Rett syndrome

Livertox Summary

Drug Classes

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Elimination from plasma is bi-exponential with an initial half-life of one to two hours. The terminal elimination half-lives are of the order of 24 to 36 hours or longer. Sativex is excreted in the urine and faeces.

Cannabinoids are distributed throughout the body; they are highly lipid soluble and accumulate in fatty tissue. The release of cannabinoids from fatty tissue is responsible for the prolonged terminal elimination half-life.

Metabolism Metabolites

Wikipedia

Chlormethine

FDA Medication Guides

Cannabidiol

SOLUTION;ORAL

GW RES LTD

10/20/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Dates

Zhornitsky S, Potvin S: Cannabidiol in humans-the quest for therapeutic targets. Pharmaceuticals (Basel). 2012 May 21;5(5):529-52. doi: 10.3390/ph5050529. [PMID:24281562]

Ujvary I, Hanus L: Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy. Cannabis Cannabinoid Res. 2016 Mar 1;1(1):90-101. doi: 10.1089/can.2015.0012. eCollection 2016. [PMID:28861484]

Ruggiero RN, Rossignoli MT, De Ross JB, Hallak JEC, Leite JP, Bueno-Junior LS: Cannabinoids and Vanilloids in Schizophrenia: Neurophysiological Evidence and Directions for Basic Research. Front Pharmacol. 2017 Jun 21;8:399. doi: 10.3389/fphar.2017.00399. eCollection 2017. [PMID:28680405]

Laprairie RB, Bagher AM, Kelly ME, Denovan-Wright EM: Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor. Br J Pharmacol. 2015 Oct;172(20):4790-805. doi: 10.1111/bph.13250. Epub 2015 Oct 13. [PMID:26218440]

Pertwee RG: The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. Br J Pharmacol. 2008 Jan;153(2):199-215. doi: 10.1038/sj.bjp.0707442. Epub 2007 Sep 10. [PMID:17828291]

MacCallum CA, Russo EB: Practical considerations in medical cannabis administration and dosing. Eur J Intern Med. 2018 Mar;49:12-19. doi: 10.1016/j.ejim.2018.01.004. Epub 2018 Jan 4. [PMID:29307505]

Baron EP: Comprehensive Review of Medicinal Marijuana, Cannabinoids, and Therapeutic Implications in Medicine and Headache: What a Long Strange Trip It's Been .... Headache. 2015 Jun;55(6):885-916. doi: 10.1111/head.12570. Epub 2015 May 25. [PMID:26015168]

Kaur R, Ambwani SR, Singh S: Endocannabinoid System: A Multi-Facet Therapeutic Target. Curr Clin Pharmacol. 2016;11(2):110-7. [PMID:27086601]

Elsohly MA, Slade D: Chemical constituents of marijuana: the complex mixture of natural cannabinoids. Life Sci. 2005 Dec 22;78(5):539-48. doi: 10.1016/j.lfs.2005.09.011. Epub 2005 Sep 30. [PMID:16199061]

Sharma P, Murthy P, Bharath MM: Chemistry, metabolism, and toxicology of cannabis: clinical implications. Iran J Psychiatry. 2012 Fall;7(4):149-56. [PMID:23408483]

Zou S, Kumar U: Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. Int J Mol Sci. 2018 Mar 13;19(3). pii: ijms19030833. doi: 10.3390/ijms19030833. [PMID:29533978]

Yang KH, Galadari S, Isaev D, Petroianu G, Shippenberg TS, Oz M: The nonpsychoactive cannabinoid cannabidiol inhibits 5-hydroxytryptamine3A receptor-mediated currents in Xenopus laevis oocytes. J Pharmacol Exp Ther. 2010 May;333(2):547-54. doi: 10.1124/jpet.109.162594. Epub 2010 Feb 16. [PMID:20160007]

Yamaori S, Okushima Y, Masuda K, Kushihara M, Katsu T, Narimatsu S, Yamamoto I, Watanabe K: Structural requirements for potent direct inhibition of human cytochrome P450 1A1 by cannabidiol: role of pentylresorcinol moiety. Biol Pharm Bull. 2013;36(7):1197-203. [PMID:23811569]

Watanabe K, Motoya E, Matsuzawa N, Funahashi T, Kimura T, Matsunaga T, Arizono K, Yamamoto I: Marijuana extracts possess the effects like the endocrine disrupting chemicals. Toxicology. 2005 Jan 31;206(3):471-8. doi: 10.1016/j.tox.2004.08.005. [PMID:15588936]

Stout SM, Cimino NM: Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review. Drug Metab Rev. 2014 Feb;46(1):86-95. doi: 10.3109/03602532.2013.849268. Epub 2013 Oct 25. [PMID:24160757]

Qian Y, Gurley BJ, Markowitz JS: The Potential for Pharmacokinetic Interactions Between Cannabis Products and Conventional Medications. J Clin Psychopharmacol. 2019 Sep/Oct;39(5):462-471. doi: 10.1097/JCP.0000000000001089. [PMID:31433338]

Health Canada Product Label

New York Times: F.D.A. Panel Recommends Approval of Cannabis-Based Drug for Epilepsy (April 2018)

GW Pharmaceuticals Announces Positive Phase 3 Pivotal Study Results for Epidiolex (cannabidiol)

FDA Briefing Document - Peripheral and Central Nervous System Drugs Advisory Committee Meeting (April 19, 2018)

Xiong et al. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia. Nature Chemical Biology, doi: 10.1038/nchembio.552, published online 3 April 2011 http://www.nature.com/naturechemicalbiology